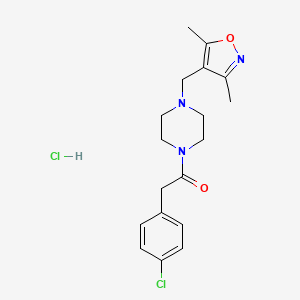
2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N3O2 and its molecular weight is 384.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
- Azole-Containing Piperazine Derivatives: A series of azole-containing piperazine derivatives, including compounds structurally related to the specified compound, demonstrated moderate to significant antibacterial and antifungal activities in vitro. Some of these compounds showed remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anticancer Activity
- 1,2,4-Triazine Derivatives with Piperazine Moiety: 1,2,4-Triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells, suggesting potential anticancer applications (Yurttaş et al., 2014).
DNA Methylation in Tumor Cells
- Piperazine-Based Tertiary Amino Alcohols: Synthesized compounds, closely related to the target compound, affected the processes of tumor DNA methylation, indicating a potential role in cancer treatment (Hakobyan et al., 2020).
Synthesis and Characterization
- Synthetic Procedures: Studies have focused on synthesizing and characterizing structurally similar compounds, providing valuable insights into the chemical properties and potential applications of such derivatives (Jin-peng, 2013).
Antipsychotic Properties
- Biphenyl Moiety Linked with Aryl Piperazine: A study on derivatives with a structure similar to the specified compound showed considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential antipsychotic properties (Bhosale et al., 2014).
Antituberculosis and Anticancer Studies
- Cyclopropyl Piperazine Derivatives: Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl piperazin-1-yl methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Novel Synthesis Methods
- Innovative Manufacturing Procedures: New procedures for synthesizing related compounds have been explored, contributing to the development of more efficient production methods (Reiter et al., 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2.ClH/c1-13-17(14(2)24-20-13)12-21-7-9-22(10-8-21)18(23)11-15-3-5-16(19)6-4-15;/h3-6H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMLAWWZROGFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
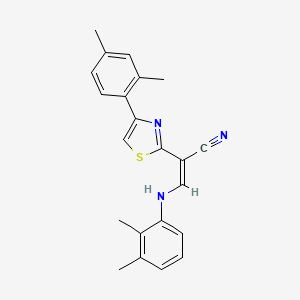
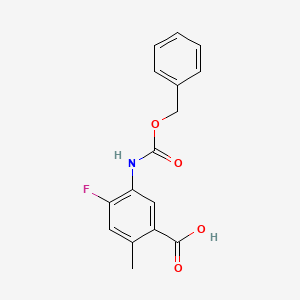

![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)
![5-Chloro-N-[cyano-[2-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2361842.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2361844.png)
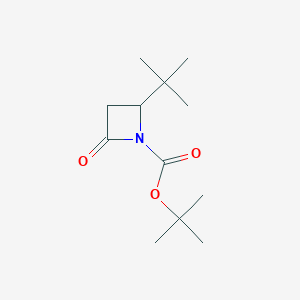
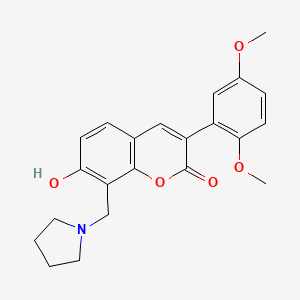
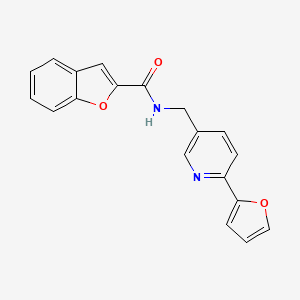
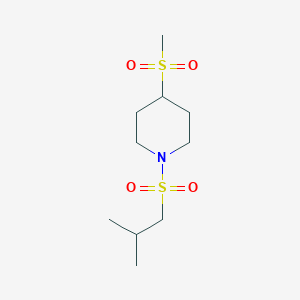
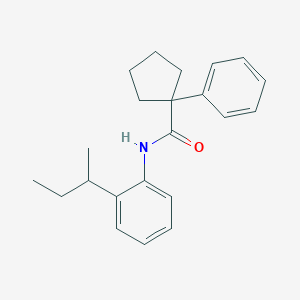
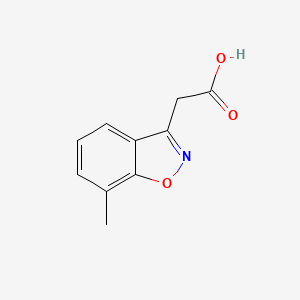
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
